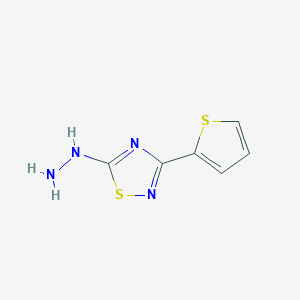

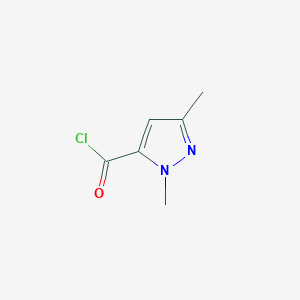

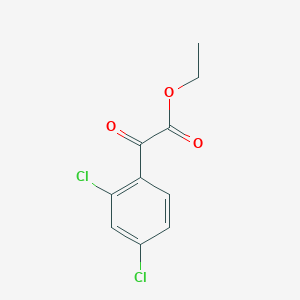

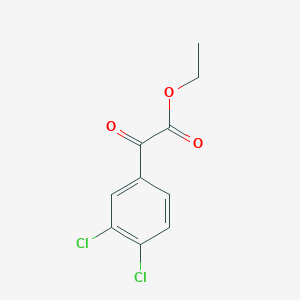

5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors with hydrazine or its derivatives. For instance, 2-aryl-5-hydrazino-1,3,4-thiadiazoles are synthesized and have shown antihypertensive activity, with the 2-methylphenyl and 2-ethylphenyl derivatives being particularly potent . Similarly, 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles are prepared by reacting sulphinylbis(2,4-dihydroxythiobenzoyl) with hydrazides or carbazates . Additionally, [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives are synthesized for antimycobacterial activity testing . The Dimroth rearrangement is also a notable reaction involving 5-hydrazino-1,2,3-thiadiazoles, which can undergo reversible isomerization .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized using various spectroscopic techniques such as IR, (1)H NMR, and MS spectra analysis. These techniques help in confirming the identity of the synthesized compounds and their structural features, which are crucial for understanding their biological activity .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions. The Dimroth rearrangement, for example, involves the reversible isomerization of 5-hydrazino-1,2,3-thiadiazoles, which can lead to the formation of different derivatives depending on the reaction conditions . The reactivity of these compounds can be influenced by substituents on the thiadiazole ring, which can affect their potential as intermediates for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, which in turn can affect their biological activity and potential as therapeutic agents. For example, the antiproliferative activity of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles is influenced by the type of substitution at the 5-position, which can lead to variations in their effectiveness against cancer cell lines .

Scientific Research Applications

Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic systems based on 1,3,4-thiadiazole rings, like 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole, have been identified as crucial pharmacophore scaffolds in medicinal chemistry. They exhibit a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. These activities are attributed to the structural flexibility and the ability of these scaffolds to engage in hydrogen bonding interactions with various enzymes and receptors, enhancing pharmacological activity (Lelyukh, 2019).

Broad Spectrum of Biological Activities

The 1,3,4-thiadiazole and its derivatives, which are structurally related to this compound, have been reported to possess a wide range of biological activities. These include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. Such a broad spectrum of pharmacological actions suggests the potential of these compounds in the development of new drugs, underscoring the importance of heterocyclic compounds in the discovery and development of new therapeutic agents (Mishra et al., 2015).

Structural Basis for Drug Design

The structural framework of thiadiazole derivatives, similar to this compound, is of significant interest for drug design due to its bioisosteric properties and ability to form hydrogen bonds with biological targets. This facilitates the development of molecules with improved pharmacological profiles, offering a pathway for the synthesis of new drugs with enhanced efficacy and safety (Koval et al., 2022).

properties

IUPAC Name |

(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S2/c7-9-6-8-5(10-12-6)4-2-1-3-11-4/h1-3H,7H2,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVBJRBPVNOUEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NSC(=N2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371422 |

Source

|

| Record name | 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306936-74-3 |

Source

|

| Record name | 5-Hydrazinyl-3-(thiophen-2-yl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)

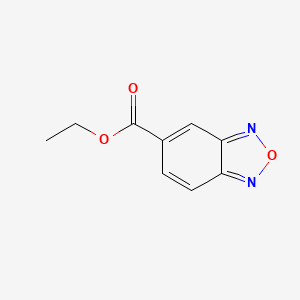

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)

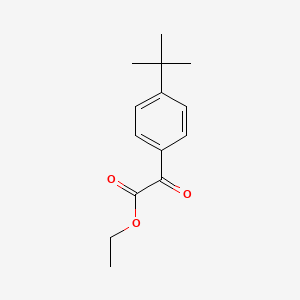

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)

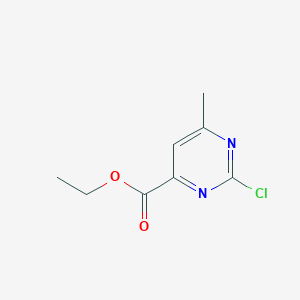

![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)

![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)